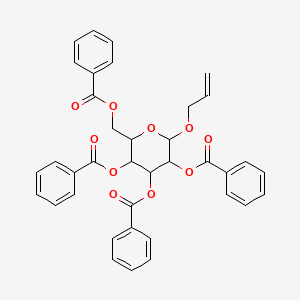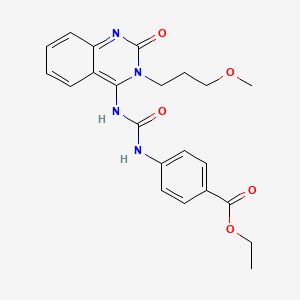![molecular formula C22H21N3O4 B14127384 N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan CAS No. 1212331-08-2](/img/structure/B14127384.png)
N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan is a compound that belongs to the class of indole derivatives Indole derivatives are significant in natural products and drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan typically involves the reaction of 5-methoxyindole with an appropriate acylating agent, followed by coupling with L-tryptophan. One common method involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-5-methoxytryptamine: Another related compound with similar structural features.
Uniqueness
N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan is unique due to its specific substitution pattern and the presence of the L-tryptophan moiety. This unique structure imparts distinct biological and chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1212331-08-2 |
|---|---|
Molecular Formula |
C22H21N3O4 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-(5-methoxyindol-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C22H21N3O4/c1-29-16-6-7-20-14(10-16)8-9-25(20)13-21(26)24-19(22(27)28)11-15-12-23-18-5-3-2-4-17(15)18/h2-10,12,19,23H,11,13H2,1H3,(H,24,26)(H,27,28)/t19-/m0/s1 |
InChI Key |
FLSRXHAKOWBIRZ-IBGZPJMESA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



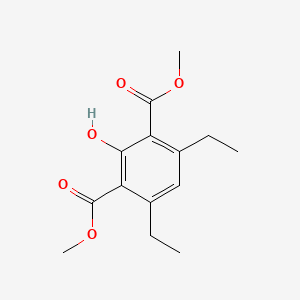

![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B14127354.png)
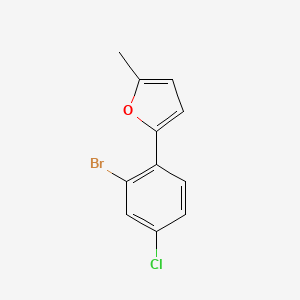
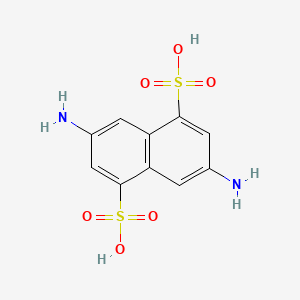
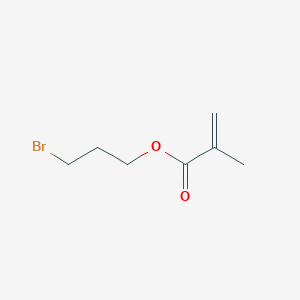
![Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester](/img/structure/B14127374.png)
![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127391.png)
![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)
![2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan](/img/structure/B14127401.png)
